molecular formula C16H15N3O2 B1607916 5-(benzyloxy)-1H-indole-2-carbohydrazide CAS No. 20948-66-7

5-(benzyloxy)-1H-indole-2-carbohydrazide

Cat. No.: B1607916
CAS No.: 20948-66-7
M. Wt: 281.31 g/mol
InChI Key: YGOLZPODGJLAAW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indole-2-carbohydrazide is an organic compound that belongs to the indole family, characterized by a benzyloxy group at the 5-position and a carbohydrazide group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide typically involves the following steps:

    Formation of 5-(benzyloxy)-1H-indole: This can be achieved through the reaction of 5-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Carbohydrazide Group: The 5-(benzyloxy)-1H-indole is then reacted with hydrazine hydrate under reflux conditions to introduce the carbohydrazide group at the 2-position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carbohydrazide group can be reduced to form amines.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like bromine or chlorine.

Major Products:

    Oxidation: Benzyloxyindole carboxylic acids.

    Reduction: Indole amines.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

5-(Benzyloxy)-1H-indole-2-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Mechanism of Action

The mechanism by which 5-(benzyloxy)-1H-indole-2-carbohydrazide exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The carbohydrazide group can form hydrogen bonds with biological targets, enhancing binding affinity.

    Chemical Reactivity: The indole ring can participate in various reactions due to its electron-rich nature, while the benzyloxy group can influence the electronic properties of the molecule.

Comparison with Similar Compounds

    5-Hydroxyindole-2-carbohydrazide: Lacks the benzyloxy group, which may affect its solubility and reactivity.

    5-(Methoxy)-1H-indole-2-carbohydrazide: The methoxy group is less bulky than the benzyloxy group, potentially leading to different steric and electronic effects.

Uniqueness: 5-(Benzyloxy)-1H-indole-2-carbohydrazide is unique due to the presence of both the benzyloxy and carbohydrazide groups, which can significantly influence its chemical and biological properties, making it a versatile compound for various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

5-phenylmethoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOLZPODGJLAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370750
Record name 5-(benzyloxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20948-66-7
Record name 5-(benzyloxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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